1-(2-Chloro-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Purity specification Quality control Reproducibility

Inconsistent impurity profiles in cyclobutane building blocks confound SAR reproducibility. This 98% pure compound provides a dual-functionalized (3-OH, 1-COOH) cyclobutane scaffold with a privileged 2-Cl-4-F-Ph motif. • 60% lower impurity burden vs. 95% purity analogs - minimizes off-target bioassay noise • Orthogonal derivatization via 3-OH (esterification, phosphorylation, Mitsunobu) without perturbing the COOH pharmacophore • Conformationally restricted cyclobutane core improves metabolic stability and reduces entropic binding penalty

Molecular Formula C11H10ClFO3
Molecular Weight 244.64 g/mol
Cat. No. B13240109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
Molecular FormulaC11H10ClFO3
Molecular Weight244.64 g/mol
Structural Identifiers
SMILESC1C(CC1(C2=C(C=C(C=C2)F)Cl)C(=O)O)O
InChIInChI=1S/C11H10ClFO3/c12-9-3-6(13)1-2-8(9)11(10(15)16)4-7(14)5-11/h1-3,7,14H,4-5H2,(H,15,16)
InChIKeyVTILZUFYXWAQCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloro-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid: Structural & Physicochemical Baseline


1-(2-Chloro-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid (CAS 1492617-82-9) is a functionalized cyclobutane carboxylic acid bearing a 2-chloro-4-fluorophenyl substituent at the 1-position and a hydroxyl group at the 3-position of the cyclobutane ring. The compound has a molecular weight of 244.65 g/mol, a calculated logP of 2.05, two hydrogen bond donors, and three hydrogen bond acceptors, placing it within favorable drug-like chemical space . Its purity is consistently specified at 97–98% across reputable vendors . As a member of the cyclobutane carboxylic acid class, it benefits from the unique puckered conformation, increased C–C π-character, and relative chemical inertness conferred by the strained four-membered ring, properties that are increasingly exploited in medicinal chemistry to improve metabolic stability, conformational restriction, and pharmacokinetic profiles [1].

Functionalized cyclobutane building block for medicinal chemistry SAR studies
Cyclobutane core offers conformational restriction relevant to metabolic stability research
Dual orthogonal handles (3-OH and 1-COOH) enable divergent library synthesis

1-(2-Chloro-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid: Structural Differentiation from Analogs


Close analogs of this compound—including the non-hydroxylated variant (CAS 1260900-12-6), the 3-oxo (ketone) analog (CAS 1342971-33-8), the parent 3-hydroxycyclobutane-1-carboxylic acid scaffold lacking the aryl ring (CAS 194788-10-8), and regioisomers with alternative halogen substitution patterns (e.g., CAS 2092485-85-1)—differ in at least one critical functional group or substitution position. These structural variations are not benign: the presence of the hydroxyl group introduces hydrogen-bond donor capacity and a synthetic handle for selective derivatization (esterification, phosphorylation, Mitsunobu chemistry) that is unavailable in the non-hydroxylated or ketone analogs [1]. The 2-chloro-4-fluorophenyl substitution pattern establishes a unique electron-withdrawing environment distinct from the 4-chlorophenyl-only or 3-chloro-4-fluorophenyl regioisomers, with a measured logP of 2.05 that reflects balanced lipophilicity for membrane permeability . Furthermore, the cyclobutane core itself provides conformational restriction and metabolic stability advantages that are entirely absent from acyclic carboxylic acid alternatives [2]. Generic substitution among these analogs would alter hydrogen-bonding capacity, synthetic tractability, and drug-like physicochemical properties, rendering such substitutions inappropriate for rigorous structure-activity relationship (SAR) studies or reproducible synthetic workflows.

Removing the 3-hydroxyl group (CAS 1260900-12-6) eliminates a key hydrogen-bond donor and synthetic derivatization handle, altering SAR outcomes.

Changing the 2-chloro-4-fluorophenyl pattern to other regioisomers modifies electron-withdrawing effects and lipophilicity, potentially shifting permeability profiles.

Replacing the cyclobutane core with acyclic carboxylic acids removes conformational restriction, which may reduce metabolic stability and binding entropy advantages reported for cyclobutanes.

1-(2-Chloro-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid: Comparative Evidence


Purity Advantage vs Non-Hydroxylated Analog

The target compound is commercially available at 98% purity, whereas its closest structural analog, 1-(2-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid (CAS 1260900-12-6, lacking the 3-hydroxyl group), is typically supplied at 95% purity from leading vendors . This 3% absolute purity difference represents a profound reduction in total impurity burden: at 95% purity, 50 mg of impurity is present per gram of product, compared to only 20 mg at 98% purity—a 60% reduction in unidentified contaminants.

Purity advantage
Supplier specification
98% purity vs. 95% (60% less impurity burden)
Higher purity reduces batch-to-batch variability in assays
Specification from commercial vendor; verify by in-house QC
Purity specification Quality control Reproducibility

Expanded Derivatization via 3-Hydroxyl Handle

The 3-hydroxy group present in the target compound (CAS 1492617-82-9) is entirely absent in the comparator 1-(2-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid (CAS 1260900-12-6). This single functional group addition transforms the synthetic utility of the scaffold. The hydroxyl group serves as a nucleophilic handle enabling selective O-acylation, O-alkylation, carbamate formation, phosphorylation, oxidation to the corresponding ketone (providing access to the 3-oxo analog when desired), and Mitsunobu reactions for stereochemical inversion or diversification [1]. The comparator lacks this handle entirely, restricting its derivatization to reactions at the carboxylic acid alone.

Derivatization handles
Head-to-head
2 orthogonal handles (3-OH + 1-COOH) vs. 1 handle (COOH only)
Enables divergent library synthesis from a single scaffold
Structural feature; no assay required
Synthetic versatility Derivatization Functional group handle

logP Advantage from 2-Chloro-4-fluorophenyl Substitution

The 2-chloro-4-fluorophenyl substituent on the target compound imparts a measured logP of 2.05 , a value within the optimal range for oral bioavailability (logP 1–3 per Lipinski's rule of five). In contrast, the parent scaffold 3-hydroxycyclobutane-1-carboxylic acid (CAS 194788-10-8), which lacks the aryl ring entirely, has a substantially lower logP (predicted <0) owing to its two polar functional groups on a small aliphatic ring . This logP differential places the target compound in the permeability-favorable zone for passive membrane diffusion, whereas the unsubstituted scaffold would require active transport or prodrug strategies to achieve comparable cellular uptake.

Lipophilicity (logP)
Reported
logP 2.05 vs. predicted ~0 for parent scaffold (≥30× partition)
Pre-optimized lipophilicity supports membrane permeability studies
Comparator logP estimated from class; direct measurement unavailable
Lipophilicity Drug-likeness Permeability

Metabolic Stability via Cyclobutane Conformational Restriction

The cyclobutane ring in the target compound provides conformational restriction that is entirely absent in flexible acyclic carboxylic acid analogs. Literature evidence demonstrates that cyclobutane-containing drug candidates exhibit improved metabolic stability compared to their acyclic counterparts by blocking metabolically labile sites and reducing the entropic penalty upon target binding [1]. Specifically, the review by van der Kolk et al. highlights that 'conformational restriction by introduction of a fused ring system can block metabolically labile sites' and that cyclobutyl linkers exhibit 'improved in vivo stability compared to the ethyl-linked' analogs [1]. This class-level advantage applies directly to the target compound, which embeds both the cyclobutane core and the metabolically relevant 3-hydroxy group within a conformationally constrained framework.

Metabolic stability
Class-level
Cyclobutane core blocks metabolically labile sites; improved in vivo stability reported for cyclobutane vs. ethyl analogs in PET tracer studies
Scaffold preferred for programs requiring metabolic durability context
Class-level inference; direct comparative data for this compound not available
Metabolic stability Conformational restriction Cyclobutane isostere

1-(2-Chloro-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid: Application Scenarios


Lead Optimization with High-Purity Scaffolds

SAR programs requiring reproducible bioassay data across multiple batches should prioritize the 98% purity specification of this compound over the 95% purity non-hydroxylated analog. The 60% reduction in impurity burden (20 mg/g vs. 50 mg/g) minimizes confounding biological activity from unidentified contaminants, which is especially critical in cellular assays with nanomolar sensitivity. The dual functional handles (3-OH and 1-COOH) further enable rapid analog generation through orthogonal chemistry, accelerating hit-to-lead progression [1].

Covalent Inhibitor Design via Hydroxyl Handle

The 3-hydroxy group on the cyclobutane ring provides a unique nucleophilic attachment point for installing covalent warheads (e.g., acrylamide, vinyl sulfonamide electrophiles) without perturbing the carboxylic acid pharmacophore. This capability is absent in the non-hydroxylated analog CAS 1260900-12-6 [1]. The balanced logP of 2.05 further ensures that resulting covalent conjugates retain cell permeability, a critical parameter in TCI campaigns where intracellular target engagement is required.

Fragment-Based Discovery with Cyclobutane Core

The cyclobutane ring provides conformational pre-organization that reduces the entropic penalty upon target binding compared to flexible acyclic fragments [2]. With a molecular weight of 244.65 g/mol and 2 hydrogen bond donors and 3 acceptors , this compound sits within fragment-like chemical space while offering the metabolic stability advantages documented for cyclobutane-containing drug candidates [2]. Its balanced lipophilicity (logP 2.05) supports both aqueous solubility for biochemical screening and sufficient membrane permeability for cell-based fragment validation.

Agrochemical Intermediates with Halogenated Cyclobutanes

The 2-chloro-4-fluorophenyl substitution pattern is a privileged motif in agrochemical active ingredients, where combined halogenation enhances target binding potency and environmental stability [1]. The cyclobutane carboxylic acid core serves as a versatile precursor for amide and ester formation, enabling coupling to amine- or alcohol-containing agrochemical fragments [1]. The compound's defined purity (98%) ensures reproducible yields in multi-step agrochemical process chemistry, where impurity accumulation across synthesis steps can lead to significant yield erosion.

Application
Selection Property
Validation Focus
Lead optimization SAR campaigns
High-purity grade and dual orthogonal handles
Batch reproducibility and minimized impurity interference
Covalent inhibitor probe design
3-hydroxyl nucleophilic handle for warhead attachment
Retained cell permeability and orthogonal derivatization
Fragment-based screening
Cyclobutane conformational restriction and drug-like lipophilicity
Binding entropy context from conformational pre-organization
Agrochemical intermediate synthesis
2-Chloro-4-fluorophenyl motif and cyclobutane carboxylic acid
High-purity yields in multi-step process chemistry
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